molecular formula C13H7Br2Cl2NO2 B14164098 3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide CAS No. 6548-90-9

3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide

Cat. No.: B14164098
CAS No.: 6548-90-9
M. Wt: 439.9 g/mol
InChI Key: HSJJJXWXNJGTJI-UHFFFAOYSA-N
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Description

3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of bromine and chlorine atoms attached to a benzamide core. This compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or brominating agents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the benzamide ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzamides. Substitution reactions result in a wide range of functionalized derivatives .

Scientific Research Applications

3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
  • 3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzoic acid
  • 3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzyl alcohol

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

6548-90-9

Molecular Formula

C13H7Br2Cl2NO2

Molecular Weight

439.9 g/mol

IUPAC Name

3,5-dibromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H7Br2Cl2NO2/c14-6-3-8(12(19)9(15)4-6)13(20)18-7-1-2-10(16)11(17)5-7/h1-5,19H,(H,18,20)

InChI Key

HSJJJXWXNJGTJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Cl)Cl

Origin of Product

United States

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